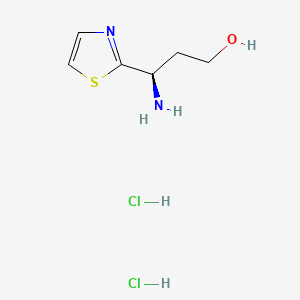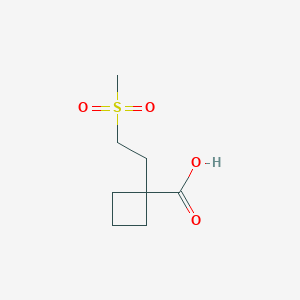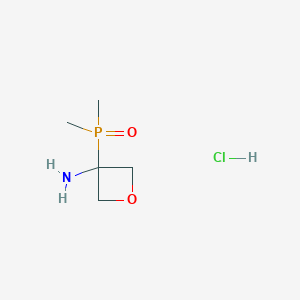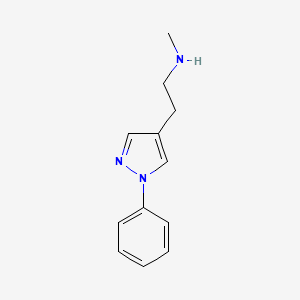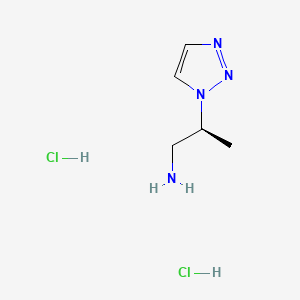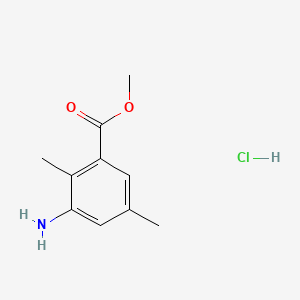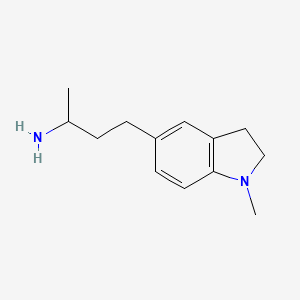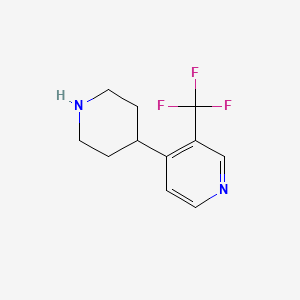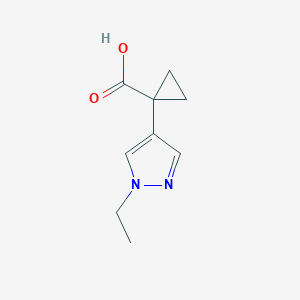
3-(1-(Aminomethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(Aminomethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide is a compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, organic synthesis, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Aminomethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide typically involves the oxidation of thiophenes. Common oxidizing agents used in this process include organic peracids such as peracetic acid, perbenzoic acid, and m-chloroperbenzoic acid . The oxidation is usually carried out under neutral conditions, and the workup procedure is relatively simple, often involving the conversion of the oxidizing agent into a benign byproduct like acetone .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of thiophene oxidation can be scaled up for industrial applications. The use of efficient oxidizing agents and optimized reaction conditions can facilitate the large-scale production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-(Aminomethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Organic peracids (e.g., peracetic acid, m-chloroperbenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, sulfone compounds, and sulfide derivatives .
Applications De Recherche Scientifique
3-(1-(Aminomethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 3-(1-(Aminomethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets and pathways. Thiophene derivatives can act as Michael acceptors, dienophiles, and dipolarophiles, participating in various cycloaddition reactions . These interactions can lead to the formation of complex molecular structures with specific biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxytetrahydrothiophene 1,1-dioxide: Another thiophene derivative with similar chemical properties.
3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride: A closely related compound with a hydrochloride salt form.
Uniqueness
3-(1-(Aminomethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties
Propriétés
Formule moléculaire |
C8H15NO2S |
|---|---|
Poids moléculaire |
189.28 g/mol |
Nom IUPAC |
[1-(1,1-dioxothiolan-3-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C8H15NO2S/c9-6-8(2-3-8)7-1-4-12(10,11)5-7/h7H,1-6,9H2 |
Clé InChI |
XTOUWJLQFLXAKY-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1C2(CC2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


